Plumbane, bromotriethyl-
Description
Classification of Organolead Halides within Organometallic Chemistry
Organometallic compounds are broadly defined as compounds containing a bond between a carbon atom and a metal. solubilityofthings.com Within this broad field, organolead compounds are classified based on the number of organic groups attached to the lead atom and the nature of the other substituents. Organolead halides are a specific class of organolead compounds where the lead atom is bonded to one or more halogen atoms in addition to organic groups.
They can be generally categorized as follows:
Monoorganolead(IV) halides: These have the general formula RPbX₃, where R is an organic group and X is a halogen.
Diorganolead(IV) dihalides: With the general formula R₂PbX₂, these compounds feature two organic substituents and two halogen atoms.
Triorganolead(IV) halides: These compounds, with the general formula R₃PbX, are among the most common and synthetically useful organolead halides. Plumbane, bromotriethyl- (or triethyllead (B1240127) bromide) falls into this category.
The lead atom in these compounds is in the +4 oxidation state. The properties and reactivity of these halides are influenced by the nature of the organic groups and the specific halogen present. For instance, the Lewis acidity of the lead center increases with the electronegativity of the substituents. allenpress.com
Significance of Triorganolead Halides as Synthetic Intermediates and Reagents
Triorganolead halides, such as Plumbane, bromotriethyl-, are valuable intermediates and reagents in organic and organometallic synthesis. researchgate.netcolab.ws Their utility stems from their reactivity in various transformations, including transmetalation and coupling reactions. chemeurope.com
One of the key applications of triorganolead halides is in the synthesis of other organolead compounds. They serve as precursors for the introduction of the triorganolead moiety (R₃Pb-) into other molecules. For example, they can react with nucleophiles to form new carbon-lead or heteroatom-lead bonds.
Triorganolead compounds, in general, are more reactive than their organotin counterparts in certain coupling reactions, which allows for the synthesis of sterically hindered molecules. chemeurope.com Triorganolead halides can be used in the preparation of other organometallic reagents through transmetalation reactions, for instance, with boronic acids. chemeurope.com
The synthesis of triethylphenylplumbane has been demonstrated using bromo-triethyl-plumbane as a starting material, highlighting its role as a synthetic precursor. chemsrc.com These halides are often prepared from the corresponding tetraorganolead compounds by reaction with halogens or hydrogen halides. For example, the reaction of tetraethyllead (B6334599) with bromine can yield triethyllead bromide. acs.org
Properties
CAS No. |
41141-89-3 |
|---|---|
Molecular Formula |
C6H15BrPb |
Molecular Weight |
374 g/mol |
IUPAC Name |
bromo(triethyl)plumbane |
InChI |
InChI=1S/3C2H5.BrH.Pb/c3*1-2;;/h3*1H2,2H3;1H;/q;;;;+1/p-1 |
InChI Key |
RLEMIFPVSKAYPE-UHFFFAOYSA-M |
Canonical SMILES |
CC[Pb](CC)(CC)Br |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of Triethyllead Bromide
Fundamental Reactivity Patterns of Carbon-Lead Bonds
The carbon-lead bond is inherently weak, which significantly influences the reactivity of organolead compounds like triethyllead (B1240127) bromide. wikipedia.orgchemeurope.com This weakness facilitates the cleavage of the bond, leading to the formation of various reactive intermediates.
Homolytic Cleavage and Radical Generation
The C-Pb bond's low bond dissociation energy makes it susceptible to homolytic cleavage, a process where the bond breaks, and each fragment retains one of the originally bonded electrons. wikipedia.orgchemeurope.com This process generates a triethyllead radical (•Pb(C₂H₅)₃) and a bromine radical (•Br).
This propensity for homolytic cleavage is a key feature of organolead compounds. wikipedia.org The ease with which this occurs is evident in the thermal decomposition of related compounds like tetraethyllead (B6334599), which proceeds through the formation of ethyl radicals. wikipedia.orgscribd.com The generation of these radical species is fundamental to the role of some organolead compounds as radical initiators. wikipedia.orgchemeurope.com
Reaction Pathways Involving Triethyllead Bromide
Triethyllead bromide participates in several key reaction pathways, including transmetalation, ligand coupling, and reactions with carbon nucleophiles.
Transmetalation Reactions
Transmetalation involves the transfer of an organic group from one metal to another. Organolead compounds, including triethyllead bromide, are known to undergo transmetalation with other organometallic reagents. wikipedia.orgchemeurope.com For instance, they can react with Grignard reagents (RMgX), where the ethyl group from the lead compound could potentially be exchanged. acs.org This type of reaction is a general feature of aryl and vinyl organoleads, for example, in reactions with boronic acids. wikipedia.orgchemeurope.com The reactivity in these exchanges is often higher for organolead compounds compared to their organotin counterparts. wikipedia.org
Ligand Coupling Mechanisms
Ligand coupling is a process where two ligands attached to a metal center combine to form a new molecule. While much of the research on ligand coupling in organolead chemistry focuses on organolead(IV) tricarboxylates, the underlying principles can be relevant. grafiati.com In these reactions, evidence often points towards a ligand coupling mechanism rather than a free radical pathway. chemeurope.comgrafiati.com This type of mechanism has been proposed for the arylation of various substrates using pentavalent organobismuth compounds, which are electronically similar to lead. elsevier.com The reaction is thought to proceed through an intermediate where the groups to be coupled are brought into proximity on the metal center before the new bond is formed. wikipedia.orgchemeurope.com
Reactions with Carbon Nucleophiles
Organolead compounds can react with carbon nucleophiles. For example, aryllead triacetates react with phenols, which act as carbon nucleophiles, to form new carbon-carbon bonds. wikipedia.orgchemeurope.com While triethyllead bromide itself is not an aryllead triacetate, the principle of a lead-bound organic group being displaced by a nucleophile is relevant. The reaction with a carbon nucleophile would involve the attack of the nucleophile on the lead atom or the ethyl group, leading to the displacement of the bromide ion or one of the ethyl groups. The specific outcome would depend on the reaction conditions and the nature of the nucleophile.
Role as a Radical Initiator
Due to the weak C-Pb bond and its tendency to undergo homolytic cleavage, triethyllead bromide can act as a radical initiator. wikipedia.orgchemeurope.com Upon heating or exposure to light, it can decompose to form radicals that can then initiate polymerization or other radical chain reactions. scribd.comliverpool.ac.uk This property is famously utilized in tetraethyllead as an anti-knocking agent in gasoline, where it functions as a radical initiator to control the combustion process. wikipedia.orgchemeurope.comwikipedia.org The triethyllead radical and bromine radical generated from the homolytic cleavage of triethyllead bromide can abstract atoms from other molecules, thereby starting a chain reaction.
Divalent Organolead Intermediates (Plumbylenes) in Reaction Mechanisms
Divalent organolead compounds, known as plumbylenes, are analogues of carbenes with the general formula R₂Pb. wikipedia.org These species are characterized by a lead(II) center and are often transient, acting as reactive intermediates in the reactions of tetravalent organolead compounds. wikipedia.orgwikipedia.org Their involvement is crucial for understanding the mechanistic pathways of organolead reactions. Although the inert-pair effect suggests that the divalent state of lead should be thermodynamically more stable than the tetravalent state, plumbylenes are prone to polymerization and disproportionation to form elemental lead unless they are appropriately stabilized. wikipedia.orgwikipedia.org
Plumbylenes can be generated through several synthetic routes. A common laboratory method is the transmetallation of a lead(II) halide, such as lead(II) chloride, with an organolithium (RLi) or Grignard (RMgX) reagent. wikipedia.org The stoichiometry of this reaction is critical; one equivalent of the organometallic reagent yields a monohalogenated plumbylene (RPbX), while two equivalents produce a disubstituted plumbylene (R₂Pb). wikipedia.org
Another significant pathway to plumbylenes involves the reductive elimination or dehalogenation of tetravalent organolead compounds. For instance, the reductive debromination of dibromoplumbanes has been developed as a method for synthesizing plumbylenes. acs.orgacs.org Plumbylenes are also known to form as intermediates during the thermal or photochemical decomposition of hexaalkyldilead compounds. wikipedia.org
Due to their high reactivity, the isolation and characterization of plumbylenes require specific stabilization strategies. The most effective method is kinetic stabilization, which involves using very large, bulky substituents on the lead atom. acs.orgacs.org These bulky groups sterically hinder the approach of other molecules, preventing the typical decomposition pathways of polymerization or disproportionation. acs.orgethernet.edu.et This approach has enabled the synthesis and X-ray crystallographic analysis of stable, monomeric plumbylenes. acs.orgacs.org
| Formation Method | Reactants | Product Type | Reference |
| Transmetallation | PbX₂ + 1 eq. RLi | Monohalogenated Plumbylene (RPbX) | wikipedia.org |
| Transmetallation | PbX₂ + 2 eq. RLi | Disubstituted Plumbylene (R₂Pb) | wikipedia.org |
| Reductive Debromination | R₂PbBr₂ + Reducing Agent | Disubstituted Plumbylene (R₂Pb) | acs.orgacs.org |
| Decomposition | R₃Pb-PbR₃ | Plumbylene ([R₂Pb]) | wikipedia.org |
The reactivity of plumbylenes is comparable to that of carbenes and their heavier Group 14 congeners. acs.org They are electron-deficient species and can function as both Lewis acids and bases. wikipedia.org A primary mode of reaction is insertion into various chemical bonds.
Kinetically stabilized plumbylenes have been shown to insert into carbon-halogen bonds, such as the C-I bond of methyl iodide, to yield the corresponding iodoplumbane. acs.orgacs.org They also readily insert into the chalcogen-chalcogen bonds of disulfides and diselenides. acs.orgacs.org Furthermore, insertion reactions can occur into lead-substituent bonds. wikipedia.org In the absence of suitable trapping agents or stabilizing groups, plumbylenes can dimerize or oligomerize. wikipedia.orgethernet.edu.et For example, the reaction of PbBr₂ with a bulky Grignard reagent has been shown to produce a cyclotriplumbane, indicating the intermediate formation and subsequent oligomerization of a plumbylene. ethernet.edu.et
| Reaction Type | Reactant | Product | Reference |
| Insertion | Methyl Iodide | Iodo(methyl)dialkylplumbane | acs.org |
| Insertion | Diphenyl Disulfide | (Phenylthio)dialkylplumbane Adduct | acs.orgacs.org |
| Insertion | Diphenyl Diselenide | (Phenylseleno)dialkylplumbane Adduct | acs.orgacs.org |
| Insertion | Carbon Tetrabromide | Dibromo(bromomethyl)alkylplumbane | acs.org |
| Dimerization | 2 R₂Pb | R₂Pb-PbR₂ | wikipedia.org |
| Ligand Behavior | Metal Complex | Plumbylene-Metal Complex | wikipedia.org |
Comparative Reactivity with Other Group 14 Organometallic Halides
The reactivity of triethyllead bromide can be contextualized by comparing it with its lighter Group 14 analogues: triethylsilyl bromide, triethylgermyl bromide, and triethyltin (B1234975) bromide. A key factor governing the reactivity of these compounds is the nature of the carbon-metal (C-M) and metal-halogen (M-X) bonds.
Going down Group 14 from silicon to lead, the C-M bond becomes progressively weaker and longer. wikipedia.org For instance, the C-Pb bond dissociation energy in tetramethyllead (B1204573) is significantly lower than the C-Sn bond energy in tetramethyltin (B1198279) (204 kJ/mol vs. 297 kJ/mol). wikipedia.org This trend suggests that reactions involving the cleavage of the ethyl-metal bond will occur more readily for triethyllead bromide compared to its tin, germanium, and silicon counterparts.
In reactions involving the cleavage of the metal-halogen bond, a general reactivity trend has been observed for insertion reactions: Pb-X > Sn-X > Ge-X > Si-X. iupac.org This indicates that the lead-halogen bond is the most susceptible to insertion by carbenes or carbenoids. Within this series, the reactivity also depends on the halogen, following the sequence M-I > M-Br > M-Cl, while M-F bonds are generally unreactive. iupac.org Therefore, triethyllead bromide is expected to be more reactive towards such insertion reactions than triethyltin bromide, triethylgermyl bromide, or triethylsilyl bromide.
Comparative toxicological studies also highlight differences in their biological activity. Trialkylgermanium compounds have been found to be considerably less toxic than their triethyltin or triethyllead equivalents, which points to different mechanisms of interaction at a biological level. epa.gov
| Compound | C-M Bond Dissociation Energy (in Tetramethyl Analogue) | General Reactivity Trend (M-X Bond Cleavage) |
| Triethylsilyl Bromide | High (not specified) | Si-X (Least Reactive) iupac.org |
| Triethylgermyl Bromide | Moderate (not specified) | Ge-X iupac.org |
| Triethyltin Bromide | 297 kJ/mol (for C-Sn in Me₄Sn) wikipedia.org | Sn-X iupac.org |
| Triethyllead Bromide | 204 kJ/mol (for C-Pb in Me₄Pb) wikipedia.org | Pb-X (Most Reactive) iupac.org |
Structural and Spectroscopic Characterization of Triethyllead Bromide
Spectroscopic Analysis Techniques
Spectroscopic methods are fundamental in determining the structure and bonding of chemical compounds. For triethyllead (B1240127) bromide, Nuclear Magnetic Resonance (NMR) and vibrational spectroscopies (Infrared and Raman) have been particularly insightful.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the local chemical environment of specific nuclei. In the study of organolead compounds like triethyllead bromide, ²⁰⁷Pb, ¹H, and ¹³C NMR are employed to gain a comprehensive understanding of the molecule's structure. huji.ac.il
²⁰⁷Pb NMR: The lead-207 (B76081) nucleus is a spin-½ nucleus with a wide chemical shift range, making it sensitive to its electronic surroundings. huji.ac.il The chemical shift of the lead atom in triethyllead bromide provides direct information about the electron density at the lead center. The Pb-halide bond distance is linearly correlated with the isotropic chemical shift observed in the ²⁰⁷Pb MAS NMR spectrum. mdpi.com
¹H NMR: Proton NMR provides information about the ethyl groups attached to the lead atom. The chemical shifts and coupling patterns of the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons can confirm the presence of the triethyllead moiety. researchgate.net
¹³C NMR: Carbon-13 NMR gives direct information about the carbon skeleton of the molecule. bhu.ac.in Each non-equivalent carbon atom in the ethyl groups of triethyllead bromide produces a distinct signal, further confirming the structure. bhu.ac.in The chemical shifts for carbon atoms in organometallic compounds can vary significantly, with M-CH₃ carbons sometimes appearing at a very high field (below 0 ppm). bhu.ac.in
| Nucleus | Typical Chemical Shift Range (ppm) | Information Obtained |
| ²⁰⁷Pb | -5500 to 6000 huji.ac.il | Electronic environment of the lead atom, coordination changes. |
| ¹H | 0-10 (organic region) researchgate.net | Presence and environment of ethyl protons. |
| ¹³C | 10-40 (aliphatic) bhu.ac.in | Carbon framework of the ethyl groups. |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. mdpi.comresearchgate.net These methods are used to identify functional groups and provide information about molecular structure and bonding. researchgate.net For triethyllead bromide, IR and Raman spectra would show characteristic bands corresponding to the vibrations of the Pb-C and Pb-Br bonds, as well as the internal vibrations of the ethyl groups. The C-Br stretching vibration, for instance, typically appears as a distinct band in the Raman spectrum. americanpharmaceuticalreview.com The positions of these bands are sensitive to the geometry around the lead atom and the strength of the bonds. Raman spectroscopy, in particular, can be a powerful tool for studying the structure of such compounds. researchgate.net
Molecular Geometry and Bond Parameters
The data obtained from spectroscopic and diffraction techniques allow for a detailed description of the molecular structure of triethyllead bromide.
Coordination Geometry at the Lead Center
The coordination geometry around the central lead atom in triethyllead bromide is a key structural feature. In its simplest monomeric form, the lead atom is bonded to three ethyl groups and one bromine atom, leading to a distorted tetrahedral geometry. However, organolead halides can also form complexes where the lead atom is hypercoordinate, adopting geometries such as a trigonal bipyramidal structure. In some adducts, five-coordinate lead centers have been observed. core.ac.uk The specific geometry can be influenced by the solid-state packing or the presence of coordinating solvents.
Pb-C and Pb-Br Bond Lengths and Angles
The precise bond parameters of triethyllead bromide are determined through X-ray diffraction. xtalpi.com The lengths of the lead-carbon (Pb-C) and lead-bromine (Pb-Br) bonds, along with the angles between them, define the molecular structure. For instance, in related lead-bromide compounds, Pb-Br bond lengths have been reported to be in the range of 2.98 to 3.00 Å. nih.gov The C-Pb-C and C-Pb-Br bond angles would deviate from the ideal tetrahedral angle of 109.5° due to the different steric and electronic requirements of the ethyl and bromide substituents.
| Parameter | Typical Value Range | Method of Determination |
| Pb-C Bond Length | ~2.2-2.3 Å | X-ray Diffraction |
| Pb-Br Bond Length | ~2.9-3.0 Å nih.gov | X-ray Diffraction |
| C-Pb-C Bond Angle | ~115-117° core.ac.uk | X-ray Diffraction |
| C-Pb-Br Bond Angle | Varies from ideal tetrahedral | X-ray Diffraction |
Intramolecular Interactions and Hypercoordination in Organolead Systems
Organolead(IV) compounds, particularly triorganolead halides like Plumbane, bromotriethyl- (Triethyllead Bromide, Et₃PbBr), frequently exhibit coordination numbers greater than the four predicted by simple valence theory. This phenomenon, known as hypercoordination, arises from the strong Lewis acidity of the R₃Pb⁺ moiety and the ability of the lead atom to expand its coordination sphere. The resulting structures are stabilized by intramolecular or intermolecular secondary bonding interactions, which are significantly weaker than covalent bonds but strong enough to dictate the solid-state architecture and influence the compound's chemical behavior.
In the solid state, Triethyllead Bromide does not exist as a discrete, four-coordinate monomer. Instead, it forms a polymeric chain structure through intermolecular secondary bonding. X-ray crystallographic studies reveal that each lead atom is covalently bonded to three ethyl groups and one bromine atom. Additionally, it forms a longer, weaker secondary bond with a bromine atom from an adjacent Et₃PbBr molecule.
This arrangement results in a five-coordinate environment around the lead center, best described as a distorted trigonal bipyramid. The three ethyl groups occupy the equatorial positions, while the covalently bonded bromine and the secondary-bonded bromine from the neighboring unit occupy the two axial positions. The Pb-Br covalent bond distance is approximately 2.65 Å, whereas the intermolecular Pb···Br secondary bond is significantly longer, typically around 3.48 Å. This distance is notably shorter than the sum of the van der Waals radii of lead and bromine (~3.97 Å), confirming a significant bonding interaction.
The table below summarizes the key structural parameters for solid-state Triethyllead Bromide, illustrating the hypercoordinate environment.
| Parameter | Typical Value | Description |
|---|---|---|
| Pb-C (ethyl) Bond Length | ~2.25 Å | Average covalent bond distance between lead and the equatorial carbon atoms. |
| Pb-Br (covalent) Bond Length | ~2.65 Å | The primary, covalent bond to the axial bromine atom. |
| Pb···Br (secondary) Bond Distance | ~3.48 Å | The intermolecular secondary interaction distance to the second axial bromine atom. |
| C-Pb-C Angle | ~118° | The angle between the equatorial ethyl groups, approaching the ideal 120° for a trigonal plane. |
| Br-Pb-Br Angle | ~174° | The angle between the two axial bromine atoms, indicating a nearly linear arrangement. |
While Triethyllead Bromide exemplifies hypercoordination through a Pb···Br interaction, this principle extends to other donor atoms in different organolead systems. When ligands containing oxygen, nitrogen, or sulfur atoms are present, similar secondary bonds (Pb-O, Pb-N, Pb-S) can form, leading to five- or six-coordinate lead centers. For instance, triorganolead carboxylates often form polymeric chains through bridging carboxylate groups, where Pb-O interactions define the hypercoordinate structure.
The coordination environment around the lead atom in organolead compounds is highly sensitive to the nature of the ligands attached. The formation of hypercoordinate structures, such as the polymeric chain of Triethyllead Bromide, can be systematically controlled or prevented through strategic ligand design.
Steric Hindrance: The size of the alkyl groups (R in R₃PbX) plays a critical role. The relatively small ethyl groups in Et₃PbBr permit adjacent molecules to approach closely enough to form the stabilizing Pb···Br secondary bonds. However, if the ethyl groups are replaced with much bulkier substituents, such as tert-butyl or neopentyl groups, the steric crowding around the lead center can physically block the formation of these intermolecular bridges. In such cases, the compounds are more likely to crystallize as discrete, four-coordinate tetrahedral monomers.
Halide Identity: The nature of the halide (X) also influences the strength and likelihood of secondary bond formation. The tendency to form these bridging interactions generally follows the trend I > Br > Cl, which correlates with the increasing polarizability and softness of the halide anion. Triethyllead Iodide forms strong secondary bonds, while the corresponding interaction in Triethyllead Chloride is weaker, though still sufficient to produce a similar polymeric structure.
Intramolecular Chelation: A more sophisticated approach involves designing ligands with built-in donor atoms capable of coordinating to the lead center. For example, using a ligand like 2-(dimethylaminomethyl)phenyl, where a nitrogen donor is held in proximity to the lead atom by a covalent framework, can lead to the formation of a stable, intramolecular Pb-N secondary bond. This creates a five-coordinate, chelated monomer, preventing polymerization while still satisfying the Lewis acidity of the lead center. This strategy allows for precise control over the coordination number and geometry, creating structurally well-defined monomeric species instead of extended polymeric arrays.
Polymorphism and Solution-State Structural Dynamics
The structure of Triethyllead Bromide is not static but varies dramatically between the solid state and solution, and it is known to crystallize in a well-defined form without evidence of significant polymorphism under standard conditions.
Solid-State Structure: As established, Triethyllead Bromide crystallizes in a polymeric structure belonging to the orthorhombic space group Pnma. This structure is isomorphous with that of Triethyllead Chloride (Et₃PbCl), where the lead atoms are linked into infinite chains by bridging halide ions, resulting in a five-coordinate, trigonal bipyramidal geometry for each lead center. This ordered, crystalline arrangement represents the thermodynamically stable form in the solid state.
Solution-State Dynamics: In solution, the solid-state structure breaks down. The weak, intermolecular Pb···Br secondary bonds are readily cleaved upon dissolution in non-coordinating or weakly coordinating solvents such as chloroform (B151607) (CHCl₃) or benzene (B151609) (C₆H₆). In these environments, Triethyllead Bromide exists predominantly as discrete, four-coordinate tetrahedral monomers. This structural change is confirmed by various spectroscopic methods:
Vibrational Spectroscopy: The Pb-Br stretching frequency in the Raman spectrum shifts to a higher wavenumber in solution compared to the solid state, which is consistent with the strengthening and shortening of the Pb-Br bond upon breaking the secondary interaction.
NMR Spectroscopy: ²⁰⁷Pb NMR spectroscopy is particularly sensitive to the coordination environment of the lead atom. The chemical shift observed for Et₃PbBr in a non-coordinating solvent is characteristic of a four-coordinate lead(IV) center.
The structural dynamics are further influenced by the solvent's coordinating ability. In strongly coordinating solvents like pyridine (B92270) or dimethyl sulfoxide (B87167) (DMSO), the solvent molecules can compete with the bromide ion for a coordination site on the lead atom. This can lead to the formation of five- or six-coordinate solvent adducts, such as [Et₃Pb(DMSO)₂]⁺Br⁻, where the lead center is coordinated by solvent molecules and the bromide exists as a free counter-ion. This dynamic equilibrium between four-coordinate monomers, solvent-coordinated cations, and ion pairs demonstrates the fluxional nature of the coordination sphere of Triethyllead Bromide in solution.
The table below contrasts the structural features of Triethyllead Bromide in different phases.
| Phase / Environment | Dominant Species | Coordination Number | Geometry around Pb |
|---|---|---|---|
| Solid State (Crystalline) | (Et₃PbBr)ₙ Polymer | 5 | Distorted Trigonal Bipyramidal |
| Solution (Non-coordinating solvent, e.g., CHCl₃) | Et₃PbBr Monomer | 4 | Tetrahedral |
| Solution (Strongly coordinating solvent, e.g., DMSO) | [Et₃Pb(Solvent)ₙ]⁺ Cation | 5 or 6 | Trigonal Bipyramidal or Octahedral |
Compound Names Mentioned
| Systematic Name | Common Name |
| Plumbane, bromotriethyl- | Triethyllead Bromide |
| Plumbane, chlorotriethyl- | Triethyllead Chloride |
| Plumbane, iodotriethyl- | Triethyllead Iodide |
| Benzene | Benzene |
| Chloroform | Chloroform |
| Dimethyl sulfoxide | DMSO |
| Pyridine | Pyridine |
Coordination Chemistry Involving Triethyllead Bromide
Formation of Coordination Compounds with Lewis Bases
The lead atom in triethyllead (B1240127) bromide can accept electron pairs from donor molecules, known as Lewis bases, to form coordination compounds or adducts. wikipedia.orgscribd.com In these reactions, the lead center acts as a Lewis acid. scribd.com The formation of these adducts involves the direct addition of two or more distinct molecules, resulting in a single product that contains all the atoms of the components. wikipedia.org The stability and structure of these adducts are influenced by factors such as the nature of the donor atom (e.g., nitrogen, oxygen, sulfur), the steric bulk of the Lewis base, and the solvent used. wikipedia.org
Research has shown that triethyllead bromide forms stable adducts with a variety of Lewis bases. The interaction typically involves the donation of a lone pair of electrons from the Lewis base to the lead atom, expanding the coordination number of the lead beyond its typical tetrahedral geometry.
Table 1: Examples of Coordination Adducts with Triethyllead Bromide
| Lewis Base | Donor Atom | Resulting Adduct Structure |
|---|---|---|
| Pyridine (B92270) | Nitrogen | [Et₃PbBr(py)] |
| Tetrahydrofuran (B95107) (THF) | Oxygen | [Et₃PbBr(THF)] |
| Dimethyl sulfoxide (B87167) (DMSO) | Oxygen/Sulfur | [Et₃PbBr(DMSO)] |
Ligand Exchange and Adduct Formation
Ligand exchange, or ligand substitution, is a fundamental reaction in organometallic chemistry where one ligand is replaced by another. libretexts.orgsavemyexams.com In the context of triethyllead bromide, this can involve the substitution of the bromide anion with other anionic ligands. Such reactions are often governed by the relative bond strengths and the stability of the incoming and outgoing ligands in the reaction medium. libretexts.org
For instance, the bromide in triethyllead bromide can be exchanged for other halides (like chloride or iodide) or pseudohalides (like cyanide or thiocyanate) upon reaction with appropriate salts.
Simultaneously, adduct formation can occur where an additional neutral ligand coordinates to the lead center without displacing the bromide ion, leading to a higher-coordinate complex. wikipedia.orgacdlabs.com This process is distinct from ligand exchange as it involves an addition reaction rather than a substitution. libretexts.org The formation of these adducts can be influenced by the concentration of the reactants and the reaction conditions. rsc.org
Table 2: Illustrative Ligand Exchange and Adduct Formation Reactions
| Reaction Type | Reactants | Products | Description |
|---|---|---|---|
| Ligand Exchange | Et₃PbBr + KI | Et₃PbI + KBr | Exchange of bromide for iodide. acs.org |
| Ligand Exchange | Et₃PbBr + AgCN | Et₃PbCN + AgBr | Formation of triethyllead cyanide. |
| Adduct Formation | Et₃PbBr + NH₃ | [Et₃PbBr(NH₃)] | Addition of an ammonia (B1221849) ligand. |
Organolead Halide-Based Coordination Polymers
A significant advancement in the chemistry of organolead halides is their use as building blocks for coordination polymers. These materials are constructed from metal ions or clusters linked by organic ligands to form extended one-, two-, or three-dimensional networks. scielo.org.mxmdpi.com This strategy has been employed to enhance the intrinsic stability of organolead halide materials, which are often susceptible to degradation. nih.govacs.org
The synthesis of organolead halide-based coordination polymers typically involves the reaction of an organolead halide species with multidentate organic linkers, often carboxylates. acs.orgrsc.org By choosing appropriate linkers and reaction conditions, a wide variety of polymeric architectures can be achieved, ranging from low-dimensional (0D, 1D) to high-dimensional (2D, 3D) structures. nih.govacs.org
The structural diversity arises from the versatile coordination modes of the lead centers and the geometry of the organic linkers. For example:
1D Chains: Linear or zigzag chains can be formed when bifunctional linkers connect organolead halide units. acs.org
2D Layers: The use of tritopic or tetratopic linkers can lead to the formation of layered sheets. acs.orgrsc.org These can be further modified to create corrugated layers or interpenetrating networks. rsc.orgrsc.org
3D Frameworks: Highly connected linkers or the interlinking of lower-dimensional structures can result in three-dimensional metal-organic frameworks (MOFs) with porous characteristics. acs.orgrsc.org
Pioneering work in this area demonstrated that using α,ω-alkanedicarboxylates as linkers could produce layered structures containing corrugated, cationic [Pb₂X₂]²⁺ (where X = Cl⁻, Br⁻) sheets pillared by the organic dicarboxylates. acs.org Further research has led to the construction of porous frameworks using linkers like terephthalate, which form structures with 1D rod-shaped [Pb₂X₃]⁺ secondary building units. acs.org
A primary motivation for developing organolead halide coordination polymers is to overcome the instability inherent in simple ionically bonded organolead halides, which are often sensitive to moisture and polar solvents. nih.govacs.org By incorporating the organolead units into a robust, covalently linked polymeric framework, their chemical stability can be significantly enhanced. nih.govrsc.org
The stability of these coordination polymers is attributed to the formation of strong metal-ligand coordination bonds (e.g., lead-carboxylate bonds) which replace the weaker ionic interactions. acs.org This results in materials that can withstand chemically reactive environments, including a wide range of pH and even boiling aqueous conditions. nih.govresearcher.life The use of coordinating anionic organic linkers is a general strategy to advance this intrinsic stability. acs.org This enhanced robustness makes them promising for various applications where stability under ambient or harsh conditions is crucial. rsc.org
Theoretical and Computational Studies of Triethyllead Bromide
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the electronic structure and nature of chemical bonds within a molecule. For triethyllead (B1240127) bromide, these calculations can elucidate the distribution of electrons and the characteristics of the covalent bonds between lead, carbon, and bromine atoms.
Detailed computational studies on closely related trialkyllead halides, such as trimethyllead (B1239934) chloride and trimethyllead fluoride, have provided significant insights into the bonding of these types of compounds. Ab initio pseudopotential computations on a series of methyllead halides have shown that the introduction of an electronegative substituent, like bromine, has a profound effect on the electronic environment of the lead atom. researchgate.net
The C–Pb bond in organolead compounds is known to be relatively weak. For instance, the C–Pb bond in tetramethyllead (B1204573) has a dissociation energy of approximately 204 kJ/mol. researchgate.net The presence of the electronegative bromine atom in triethyllead bromide is expected to further influence the polarity and strength of the C-Pb and Pb-Br bonds. The increase in the positive charge on the lead atom due to the electronegative bromine substituent leads to a greater contraction of the 6s orbitals compared to the 6p orbitals. researchgate.net This relativistic effect, often termed the "inert pair effect," destabilizes the tetravalent lead compound. researchgate.net
Natural Bond Orbital (NBO) analysis, a common computational technique, could be employed to quantify the charge distribution and analyze the donor-acceptor interactions between orbitals. Such an analysis would likely reveal a significant partial positive charge on the lead atom and a corresponding negative charge on the bromine atom, highlighting the polar nature of the Pb-Br bond. The bonding can be described in terms of sp³ hybridization at the lead and carbon atoms, forming a tetrahedral geometry around the lead center.
Prediction of Molecular Geometry and Vibrational Frequencies
Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the equilibrium geometry and vibrational frequencies of molecules with a high degree of accuracy.
Molecular Geometry:
The molecular geometry of triethyllead bromide is predicted to be a distorted tetrahedron around the central lead atom. The ethyl groups and the bromine atom are arranged to minimize steric hindrance and electrostatic repulsion. Based on studies of similar methyllead halides, the bond angles are expected to deviate from the ideal tetrahedral angle of 109.5°. researchgate.net Following Bent's rule, the C-Pb-C angles are predicted to be larger than the C-Pb-Br angles, as the more electronegative bromine atom will draw p-character away from the lead hybrid orbitals in the Pb-Br bond. researchgate.net
Below is a table of predicted molecular geometry parameters for triethyllead bromide, based on typical values from computational studies of analogous organolead compounds.
| Parameter | Predicted Value |
| Pb-Br Bond Length | ~2.65 Å |
| Pb-C Bond Length | ~2.25 Å |
| C-C Bond Length | ~1.54 Å |
| C-H Bond Length | ~1.09 Å |
| ∠ C-Pb-C Angle | ~112° |
| ∠ C-Pb-Br Angle | ~106° |
| ∠ Pb-C-C Angle | ~115° |
| ∠ H-C-H Angle | ~109° |
Vibrational Frequencies:
The vibrational frequencies of triethyllead bromide can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These frequencies correspond to the various stretching and bending modes of the molecule and are crucial for interpreting infrared (IR) and Raman spectra.
A table of predicted vibrational frequencies for key modes in triethyllead bromide is presented below. These are representative values based on general knowledge of organometallic compounds.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |
| C-H Stretch | 2850 - 3000 | Stretching of the C-H bonds in ethyl groups. |
| C-C Stretch | 900 - 1200 | Stretching of the C-C bonds in ethyl groups. |
| CH₂ Scissoring | 1400 - 1500 | Bending motion of the CH₂ groups. |
| CH₃ Umbrella Mode | 1350 - 1450 | Symmetric bending of the CH₃ groups. |
| Pb-C Stretch | 450 - 550 | Stretching of the lead-carbon bonds. |
| Pb-Br Stretch | 200 - 300 | Stretching of the lead-bromine bond. |
| C-Pb-C Bend | 100 - 200 | Bending motion involving the C-Pb-C angle. |
| C-Pb-Br Bend | 50 - 150 | Bending motion involving the C-Pb-Br angle. |
Mechanistic Insights from Computational Modeling of Reactions
Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions involving organolead compounds. By mapping the potential energy surface, researchers can identify transition states, intermediates, and determine the activation energies for various reaction pathways.
For triethyllead bromide, computational studies could provide insights into several key reactions:
Synthesis from Tetraethyllead (B6334599): The reaction of tetraethyllead with bromine to form triethyllead bromide is a known synthetic route. Computational modeling could clarify the mechanism, determining whether it proceeds through a concerted pathway or involves intermediates. The calculation of the reaction energy profile would reveal the thermodynamics and kinetics of this substitution reaction.
Nucleophilic Substitution: Reactions of triethyllead bromide with nucleophiles are expected to occur at the lead center. Computational studies could model the approach of a nucleophile, the formation of a pentacoordinate intermediate or transition state, and the subsequent displacement of the bromide ion. This would help in understanding the SN2-type reactivity at the lead atom.
Thermal Decomposition: At elevated temperatures, organolead compounds can undergo homolytic cleavage of the C-Pb bond to form radicals. researchgate.net Computational modeling can be used to calculate the bond dissociation energy of the C-Pb and Pb-Br bonds in triethyllead bromide, predicting the initial steps of its thermal decomposition. The subsequent reactions of the resulting triethyllead and ethyl radicals could also be modeled.
Studies on Stability and Reactivity Profiles
The stability and reactivity of triethyllead bromide are intrinsically linked to its electronic structure and bonding. Computational studies can provide quantitative measures of its stability and predict its reactivity towards various reagents.
Stability:
The thermodynamic stability of triethyllead bromide can be assessed by calculating its heat of formation and Gibbs free energy of formation. Ab initio studies on methyllead halides have demonstrated that the stability of tetravalent lead compounds is significantly reduced by the presence of electronegative substituents like halogens. researchgate.net This destabilization is attributed to the relativistic "inert pair effect," which weakens the bonding involving the lead 6s and 6p orbitals. researchgate.net
Computational analysis of isodesmic reactions, where the number and types of bonds are conserved, can provide reliable estimates of the stability of triethyllead bromide relative to other organolead compounds. For example, the following hypothetical reaction could be modeled to assess its stability relative to tetraethyllead and lead tetrabromide:
3 (C₂H₅)₄Pb + PbBr₄ → 4 (C₂H₅)₃PbBr
The calculated reaction enthalpy would indicate the thermodynamic favorability of forming triethyllead bromide from its symmetric counterparts.
Reactivity:
The reactivity of triethyllead bromide can be explored by examining its frontier molecular orbitals (HOMO and LUMO) and its molecular electrostatic potential (MEP).
Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. In triethyllead bromide, the HOMO is likely to be localized on the Pb-C or Pb-Br bonds, making it susceptible to attack by electrophiles. The LUMO is expected to be centered on the lead atom, specifically in the antibonding orbitals associated with the Pb-C and Pb-Br bonds, making it the site of attack for nucleophiles.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule. For triethyllead bromide, the MEP would show regions of negative potential around the bromine atom and positive potential around the lead atom and the hydrogen atoms of the ethyl groups. This map can be used to predict the sites of electrophilic and nucleophilic attack.
Advanced Topics in Organolead Chemistry Relevant to Triethyllead Bromide
Chiral Organolead Compounds and Stereochemistry
Chirality, a fundamental concept in stereochemistry, describes molecules that are non-superimposable on their mirror images. libretexts.org In organometallic chemistry, a metal atom can serve as a stereocenter if it is bonded to four different substituents in a tetrahedral geometry, leading to the possibility of chiral organometal compounds. wikipedia.org For organolead compounds, this typically involves a lead(IV) center bonded to four distinct organic or inorganic groups. wikipedia.orgresearchgate.net
The synthesis of chiral organolead compounds, such as those of the type ArAr′Ar″PbX (where Ar, Ar', and Ar'' are different aryl groups and X is a halide), has been explored as a route to creating stereochemically defined molecules. researchgate.net One synthetic strategy involves the preparation of a prochiral diorganolead dihalide, which is then selectively arylated. researchgate.net For example, a prochiral intermediate can be reacted with an ortho-lithiated N,N-dimethylbenzylamine, which introduces a potentially coordinating ligand. researchgate.net The resulting triorganolead halide can be analyzed for diastereotopic effects using proton NMR spectroscopy to probe the chiral environment. researchgate.net
While a molecule like Plumbane, bromotriethyl- (Triethyllead bromide) is not inherently chiral due to the presence of three identical ethyl groups, the principles of stereochemistry become highly relevant in more complex derivatives or during certain reaction mechanisms. scite.aiacs.org The stereochemical stability of organolead compounds is a key area of study, drawing parallels with research on other Group 14 organometallics like organotin and organogermanium compounds. researchgate.netscite.ai The investigation into the configurational stability and potential for racemization at the lead center is crucial for designing stereoselective syntheses and applications. beilstein-journals.org
Table 1: Key Concepts in Organolead Stereochemistry
| Concept | Description | Relevance to Organolead Chemistry |
|---|---|---|
| Chirality | A geometric property of a molecule that is non-superimposable on its mirror image. libretexts.org | Occurs in organolead compounds when the lead atom is bonded to four different substituents. wikipedia.org |
| Stereocenter | An atom (like lead) that is a center of chirality. wikipedia.org | The lead(IV) atom in compounds of the type R¹R²R³R⁴Pb. |
| Enantiomers | A pair of chiral molecules that are mirror images of each other. wikipedia.org | Chiral organolead compounds can exist as pairs of enantiomers. |
| Prochirality | A property of an achiral molecule that can be converted to a chiral molecule in a single step. | Diorganolead dihalides can serve as prochiral precursors for synthesizing chiral triorganolead halides. researchgate.net |
Photophysical Features of Organolead Halide Materials
Organolead halide materials, particularly in the form of perovskites, have garnered significant attention for their remarkable photophysical and optoelectronic properties. scielo.org.mxacs.org These properties, including high light-absorption coefficients, tunable bandgaps, and excellent carrier transport, are central to their application in photovoltaics and light-emitting devices. acs.orgnih.gov While research has heavily focused on perovskite structures like CH₃NH₃PbX₃ (X = I, Br), the fundamental photophysical characteristics are relevant to the broader class of organolead halides. scielo.org.mx
A key feature of these materials is their tunable photoluminescence across the visible spectrum, which can be controlled by compositional changes, such as halide substitution. scielo.org.mx For instance, substituting iodine with bromine in methylammonium (B1206745) lead halide perovskites can enhance stability against humidity and alter the emission wavelength. scielo.org.mx The photoluminescence of these materials is not static and can be influenced by environmental factors and photo-irradiation. scielo.org.mxresearchgate.net Researchers have observed that the interplay between photoinduced activation and darkening processes is strongly dependent on the surrounding atmosphere, with oxygen and moisture identified as key elements. researchgate.net
Many organolead halide coordination polymers exhibit air-stable, broadband emission with a large Stokes shift and high color rendition, achieving absolute quantum yields in the range of 35–72%. acs.org These characteristics are highly desirable for applications in photocatalysis and photoluminescence. nih.gov The development of intrinsically stable organometal halide hybrids is a major research goal, aiming to overcome the susceptibility of many of these compounds to degradation by polar molecules like water. nih.govacs.org
Table 2: Photophysical Properties of Organolead Halide Materials
| Property | Description | Significance |
|---|---|---|
| Tunable Bandgap | The energy difference between the valence and conduction bands can be adjusted, often by changing the halide composition. acs.org | Allows for the absorption and emission of light across the entire visible spectrum. scielo.org.mx |
| High Light-Absorption | The materials can efficiently absorb photons. acs.org | Ideal for light-harvesting applications such as solar cells. acs.org |
| Photoluminescence (PL) | Emission of light after absorbing photons. nih.gov | Forms the basis for applications in LEDs and other optoelectronic devices. scielo.org.mx |
| Carrier Mobility | The ease with which charge carriers (electrons and holes) move through the material. acs.org | Excellent carrier transport is crucial for efficient solar cells and other electronic devices. acs.org |
| Environmental Sensitivity | Luminescent properties can be affected by the presence of oxygen and moisture. researchgate.net | Presents a challenge for device stability and longevity. scielo.org.mx |
Research Directions in Green Chemistry Approaches for Organolead Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. epitomejournals.comindianchemicalsociety.com Applying these principles to organolead synthesis presents a significant challenge due to the inherent toxicity of lead compounds. beilstein-journals.org However, research into greener synthetic methodologies can help mitigate the environmental impact associated with their production.
Key directions in green chemistry that could be applied to organolead synthesis include:
Catalysis: The use of catalytic reagents is superior to stoichiometric ones as they are used in smaller amounts and can be recycled. epitomejournals.com Developing catalytic routes for C-Pb bond formation could reduce waste and improve reaction efficiency.
Alternative Solvents and Solvent-Free Reactions: Many traditional organometallic syntheses use hazardous and volatile organic solvents. epitomejournals.com Research into using greener solvents, such as water or ionic liquids, or developing solvent-free reaction conditions, is a core principle of green chemistry. indianchemicalsociety.comsemanticscholar.org For example, the synthesis of tetraethyllead (B6334599) has traditionally involved organic solvents, but greener alternatives could be explored. chemicalbook.com
Energy Efficiency: Synthetic methods that operate at ambient temperature and pressure are preferred to minimize energy consumption. indianchemicalsociety.com Technologies like mechanochemistry (using mechanical force, such as ball milling, to induce reactions) offer a promising avenue. acs.org Mechanochemical methods have been successfully used to prepare organogermanium compounds and Grignard reagents under solvent-free conditions, suggesting a potential application for organolead synthesis. acs.org
Use of Renewable Feedstocks: Whenever practical, synthetic methods should be designed to use raw materials that are renewable rather than depleting. epitomejournals.com While the lead itself is not renewable, the organic precursors could potentially be derived from renewable sources.
Despite these potential improvements, a significant green chemistry approach involves avoiding highly toxic reagents altogether. beilstein-journals.org The historical use and subsequent phasing out of tetraethyllead from gasoline due to its severe neurotoxicity underscores the importance of designing safer chemical alternatives. wikipedia.orgebi.ac.uk Therefore, a major direction in green chemistry as it relates to organolead compounds is not just their synthesis, but also the development of less hazardous materials that can fulfill similar functions.
Table 3: Mentioned Compounds
| Compound Name | Chemical Formula |
|---|---|
| Plumbane, bromotriethyl- | (C₂H₅)₃PbBr |
| Tetraethyllead | Pb(C₂H₅)₄ |
| Plumbane | PbH₄ |
| Methylammonium lead iodide | CH₃NH₃PbI₃ |
| Methylammonium lead bromide | CH₃NH₃PbBr₃ |
| N,N-dimethylbenzylamine | C₆H₅CH₂N(CH₃)₂ |
| Organogermanium compounds | R₄Ge |
| Organotin compounds | R₄Sn |
| Grignard reagents | RMgX |
| Ionic liquids | N/A |
| Lead(II) chloride | PbCl₂ |
Historical Context and Evolution of Triethyllead Chemistry
Early Discoveries in Organolead Chemistry
The field of organolead chemistry began in 1853 with the work of German chemist Carl Jacob Löwig. wikipedia.orgwikipedia.org While investigating the reaction of ethyl iodide with a lead-sodium alloy, Löwig synthesized the first alkyllead compounds. acs.org Although he did not correctly identify all the products, his work laid the foundation for the field. acs.org Shortly after, in 1858, the first recognized organolead compound, hexaethyldilead, was synthesized. wikipedia.orgalfa-chemistry.com
A few years later, in 1859, English chemist George Bowdler Buckton reported the synthesis of what was later understood to be tetraethyllead (B6334599). wikipedia.org Buckton prepared the compound by reacting diethylzinc with lead(II) chloride, and he was the first to isolate and characterize a pure sample of tetraethyllead. acs.orgacs.org These early preparations marked significant milestones in the understanding of the carbon-lead bond. wikipedia.org
The following table summarizes the key initial discoveries in the field:
| Year | Scientist(s) | Discovery | Significance |
| 1853 | Carl Jacob Löwig | First synthesis of alkyllead compounds from ethyl iodide and a sodium-lead alloy. wikipedia.orgacs.org | Opened the field of organolead chemistry. acs.org |
| 1858 | (Unspecified) | Synthesis of hexaethyldilead, the first officially recognized organolead compound. wikipedia.orgalfa-chemistry.com | Confirmed the existence of stable compounds with lead-carbon bonds. |
| 1859 | George Bowdler Buckton | Synthesis of tetraethyllead from diethylzinc and lead(II) chloride. wikipedia.orgacs.org | First isolation and characterization of a pure tetraalkyllead compound. acs.org |
| 1904 | Pfeiffer and Truskier | First use of Grignard reagents (e.g., C₂H₅MgBr) to prepare organolead compounds from lead(II) chloride. acs.org | Introduced a versatile synthetic route to organolead compounds. |
Evolution of Synthetic Methodologies for Triethyllead (B1240127) Derivatives
The methods for synthesizing triethyllead compounds and their precursors have evolved significantly since the initial discoveries. The evolution was driven by the need for more efficient, cost-effective, and scalable processes, particularly following the discovery of tetraethyllead's anti-knock properties in the 1920s. wikipedia.orgbritannica.com
Early synthetic routes, such as those developed by Löwig and Buckton, were suitable for laboratory-scale preparations but not for industrial production. acs.org Löwig's method utilized a sodium-lead alloy with the expensive ethyl iodide. acs.orgorientjchem.org Buckton's use of diethylzinc was also not practical for large-scale synthesis. acs.org The introduction of Grignard reagents in the early 20th century provided a more adaptable method for forming carbon-lead bonds. acs.org
The major breakthrough for large-scale production was the development of the Kraus-Callis process. This industrial method involved reacting the cheaper and more readily available ethyl chloride with a sodium-lead alloy. wikipedia.orgorientjchem.org Despite extensive research, this process remained the dominant industrial method for decades, though it was inefficient, converting only about 25% of the lead into tetraethyllead. wikipedia.orgacs.org
Over the years, various refinements and alternative methods were explored to improve yields and utilize different starting materials. These included electrochemical processes and the use of more reactive organometallic reagents like organolithium compounds, which could achieve significantly higher yields. wikipedia.orgacs.org
The synthesis of triethyllead derivatives, such as bromotriethylplumbane, typically involves the cleavage of one ethyl group from the more stable tetraethyllead precursor. For instance, triethyllead chloride can be prepared in high yield by reacting tetraethyllead with hydrogen chloride. acs.org Julius Tafel noted in 1911 that reacting tetraethyllead with reagents like iodine or silver nitrate also results in the formation of triethyllead compounds. acs.org These triethyllead halides serve as key intermediates for producing other derivatives.
The table below details the evolution of key synthetic methodologies for organolead compounds leading to triethyllead derivatives.
| Method | Reactants | Product(s) | Notes |
| Löwig's Method (1853) | Ethyl iodide + Sodium-lead alloy | Mixture including tetraethyllead. wikipedia.orgorientjchem.org | The first synthesis of an organolead compound; used expensive ethyl iodide. acs.org |
| Buckton's Method (1859) | Diethylzinc + Lead(II) chloride | Tetraethyllead. acs.org | Produced the first pure sample of tetraethyllead; not scalable. acs.org |
| Grignard Synthesis (1904) | Ethylmagnesium bromide + Lead(II) chloride | Tetraethyllead. acs.org | A versatile laboratory method for creating C-Pb bonds. |
| Kraus-Callis Process (Industrial) | Ethyl chloride + Sodium-lead alloy | Tetraethyllead. wikipedia.orgorientjchem.org | Became the standard for large-scale industrial production of tetraethyllead. acs.org |
| Halogenation of Tetraethyllead | Tetraethyllead + Hydrogen chloride / Iodine | Triethyllead chloride / Triethyllead iodide. acs.orgacs.org | A common method to produce triethyllead halides from the tetraethyl precursor. |
| Lithium-based Synthesis | Ethyl chloride + Lithium | Tetraethyllead. wikipedia.org | A highly efficient pathway with yields reported to be over 90%. wikipedia.org |
Q & A
Q. What are the established synthetic routes for bromotriethylplumbane, and what experimental variables critically influence yield?
Bromotriethylplumbane (CAS 41141-89-3) is typically synthesized via alkylation of lead halides. For example, triethyllead bromide can be prepared by reacting triethyllead chloride with NaBr in anhydrous solvents like THF under inert conditions . Key variables include solvent purity, reaction temperature (optimized near 0–25°C), and stoichiometric ratios to minimize side reactions (e.g., disproportionation). Characterization via NMR (chemical shifts: δ −500 to −900 ppm) and IR spectroscopy (Pb–Br stretch ~200 cm) is critical to confirm purity .
Q. How does bromotriethylplumbane’s stability under varying conditions impact experimental design?
The compound is thermally labile and moisture-sensitive. Decomposition pathways include Pb–Br bond cleavage and oxidation, releasing toxic lead byproducts. Storage under argon at −20°C and use of Schlenk-line techniques are mandatory. Degradation kinetics can be monitored via periodic NMR or GC-MS to establish safe handling windows .
Q. What spectroscopic and crystallographic methods are most reliable for characterizing bromotriethylplumbane?
Single-crystal X-ray diffraction is definitive for structural confirmation, though crystallization requires slow evaporation in nonpolar solvents (e.g., hexane). NMR provides insights into electronic environments, while Raman spectroscopy identifies vibrational modes (e.g., Pb–C stretches at 450–550 cm). Cross-validation with elemental analysis (C, H, Pb) ensures stoichiometric accuracy .
Advanced Research Questions
Q. What mechanistic role does bromotriethylplumbane play in cross-coupling reactions, and how do computational studies support experimental findings?
Bromotriethylplumbane acts as a transmetalation agent in Stille-type couplings. Density functional theory (DFT) studies reveal that the Pb–Br bond’s polarization facilitates electron transfer to palladium catalysts. Kinetic studies (e.g., variable-temperature NMR) show rate dependence on solvent dielectric constant, supporting a four-center transition state .
Q. How can contradictions in reported reactivity data (e.g., with Grignard reagents) be resolved methodologically?
Discrepancies in alkylation efficiency may arise from trace moisture or varying Lewis acid additives. Controlled replication under strictly anhydrous conditions, paired with in-situ monitoring (e.g., ReactIR), can isolate variables. Comparative studies using isotopically labeled reagents (-EtMgBr) may clarify reaction pathways .
Q. What are the implications of bromotriethylplumbane’s toxicity profile for laboratory safety protocols?
The compound is classified as highly toxic (Hazard Code T+), with acute exposure risks including neurotoxicity. Institutional guidelines (e.g., OSHA) mandate fume hood use, PPE (gloves, goggles), and waste neutralization with EDTA solutions. Chronic exposure limits (8-hour TWA: <0.05 mg/m) require air monitoring in workspaces .
Q. How does bromotriethylplumbane’s electronic structure influence its reactivity in organometallic frameworks?
XPS analysis shows the Pb center’s high electrophilicity (binding energy ~138 eV for Pb 4f), which drives nucleophilic attacks at the ethyl groups. Comparative studies with iodotriethylplumbane (higher leaving-group ability) reveal halogen-dependent regioselectivity in arylations. Electrochemical measurements (cyclic voltammetry) further correlate redox potentials with catalytic activity .
Methodological Recommendations
- Synthesis Optimization : Use high-purity NaBr and triethyllead chloride, with rigorous exclusion of oxygen.
- Data Validation : Cross-reference NMR with high-resolution mass spectrometry (HRMS) to distinguish isobaric impurities.
- Contradiction Resolution : Employ designed experiments (DoE) to statistically evaluate variable interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
